Cas no 2034534-98-8 (4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 2034534-98-8
- F6557-0767
- 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- AKOS026697655
- 4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
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- インチ: 1S/C23H26N2O5S/c1-30-20-9-5-8-19(15-20)25-16-18(14-22(25)26)23(27)24-11-10-21(31(28,29)13-12-24)17-6-3-2-4-7-17/h2-9,15,18,21H,10-14,16H2,1H3
- InChIKey: UHEYSVDLVDCUSE-UHFFFAOYSA-N
- SMILES: S1(CCN(C(C2CC(N(C3C=CC=C(C=3)OC)C2)=O)=O)CCC1C1C=CC=CC=1)(=O)=O
計算された属性
- 精确分子量: 442.15624311g/mol
- 同位素质量: 442.15624311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 4
- 複雑さ: 758
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 92.4Ų
4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6557-0767-30mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-40mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-3mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-2mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-2μmol |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-15mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-5μmol |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-5mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-10mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6557-0767-50mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 50mg |
$160.0 | 2023-09-08 |
4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dioneに関する追加情報
Introduction to 4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CAS No. 2034534-98-8)
4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by its CAS number 2034534-98-8, belongs to the thiazepane class of molecules, which are known for their diverse pharmacological properties and applications in drug discovery. The presence of multiple functional groups, including an oxopyrrolidine moiety and phenyl rings, suggests a rich chemical space for interaction with biological targets.
The synthesis of 4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves a series of sophisticated organic transformations that highlight the expertise required in medicinal chemistry. The incorporation of a 3-methoxyphenyl group introduces a potential site for hydrogen bonding and hydrophobic interactions, which are critical for binding affinity in drug design. Additionally, the 5-oxopyrrolidine moiety contributes to the compound's overall polarity and may influence its solubility and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies have revealed that 4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. This has opened up new avenues for investigating its potential therapeutic applications.
In particular, the thiazepane core is a privileged scaffold in drug discovery due to its ability to modulate multiple biological processes. Studies have shown that thiazepane derivatives exhibit anti-inflammatory, antimicrobial, and anticonvulsant properties. The specific arrangement of substituents in 4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione may enhance its efficacy against certain diseases by optimizing interactions with target proteins.
The 7-phenyl group in the molecule further extends its chemical diversity and potential for structural optimization. Phenyl rings are commonly found in bioactive molecules due to their ability to engage in π-stacking interactions and hydrophobic effects. These interactions can significantly influence the compound's binding affinity and selectivity. By leveraging these properties, researchers can fine-tune the pharmacological profile of 4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione to develop novel therapeutics.
Current research is focused on exploring the pharmacokinetic properties of this compound. In vitro studies have demonstrated promising results regarding its metabolic stability and absorption characteristics. These findings are crucial for evaluating its suitability for clinical development. Additionally, preclinical studies are underway to assess its safety profile and potential side effects. Such investigations are essential for ensuring that the compound is viable for further translation into human trials.
The development of 4-heterocyclic compounds, such as thiazepanes, has been revolutionized by the advent of novel synthetic methodologies. Techniques like transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks. These advancements have not only accelerated the synthesis of target compounds but also expanded the chemical space available for drug discovery. The synthesis of 4-(3-methoxyphenyl)-5(2H)-pyrrolidinone derivatives, a key intermediate in the preparation of 4-(3-methoxyphenyl)-5(2H)-pyrrolidinone derivatives, exemplifies these innovations.
The role of computational tools in modern drug discovery cannot be overstated. Software platforms like Schrodinger's Maestro and AutoDock Vina have become indispensable for predicting molecular interactions and optimizing lead compounds. These tools allow chemists to rapidly screen large libraries of compounds and identify promising candidates for further investigation. In the case of CAS No 2034534 98 8, computational modeling has been instrumental in guiding synthetic strategies and predicting biological activity.
One particularly intriguing aspect of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. By inhibiting specific kinases, it may be possible to modulate these pathways and alleviate disease symptoms. Preliminary studies have suggested that CAS No 2034534 98 8 exhibits inhibitory activity against certain kinases, making it an attractive candidate for further exploration.
The development of novel therapeutic agents often involves iterative optimization cycles where structural modifications are made based on biological feedback. This process requires a deep understanding of both chemistry and biology. The team working on CAS No 2034534 98 8 comprises experts from both disciplines who collaborate closely to refine the compound's properties iteratively. This multidisciplinary approach is essential for maximizing the chances of success in drug development.
Another area of interest is the potential application of this compound in treating neurological disorders. Thiazepane derivatives have shown promise as scaffolds for neuroactive drugs due to their ability to cross the blood-brain barrier efficiently. Additionally, their interaction with neurotransmitter systems suggests they could modulate neuronal activity positively without causing significant side effects.
The environmental impact of pharmaceutical research is also an important consideration today. Sustainable synthetic routes that minimize waste generation are being prioritized alongside traditional methods like multi-step organic synthesis or catalytic processes such as transition-metal-catalyzed reactions or biocatalysis using engineered enzymes offer greener alternatives while maintaining high yields
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